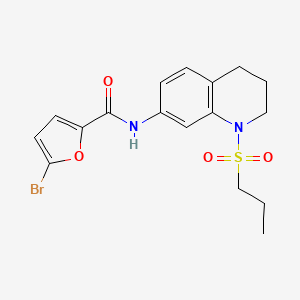![molecular formula C21H24N4OS2 B11257571 N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide](/img/structure/B11257571.png)
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of thiophene, triazole, and thiazole rings within its structure contributes to its chemical versatility and potential therapeutic properties .
Méthodes De Préparation
The synthesis of N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide involves multiple steps, typically starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled with an adamantane derivative under specific reaction conditions. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various organic solvents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiophene and triazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways. These interactions contribute to its observed biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
N-{2-[2-(Thiophen-2-YL)-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-YL]ethyl}adamantane-1-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: Known for their antimicrobial and anticancer properties.
Triazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer activities.
Thiazole derivatives: Notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may result in synergistic effects and enhanced biological activity.
Propriétés
Formule moléculaire |
C21H24N4OS2 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N4OS2/c26-19(21-9-13-6-14(10-21)8-15(7-13)11-21)22-4-3-16-12-28-20-23-18(24-25(16)20)17-2-1-5-27-17/h1-2,5,12-15H,3-4,6-11H2,(H,22,26) |
Clé InChI |
HQOUWWYDIHMFQE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC5=NC(=NN45)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257490.png)
![5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11257498.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-6-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11257502.png)

![5-[(Cyclohexylcarbonyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11257514.png)
![4-{6-[(4-Methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11257518.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257528.png)
![3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257532.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl (2-phenylethyl)carbamodithioate](/img/structure/B11257535.png)

![N-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257563.png)
![(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone](/img/structure/B11257578.png)
![2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11257581.png)

